2,5-Dimethoxyphenethylamine hydrochloride
Description
2,5-Dimethoxyphenethylamine hydrochloride (CAS 3166-74-3) is a synthetic phenethylamine derivative with methoxy (-OCH₃) groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₁₀H₁₅NO₂·HCl, with a molecular weight of 217.69 g/mol . This compound is primarily utilized as a chemical intermediate in organic synthesis and pharmaceutical research . Market analyses indicate its global consumption spans industrial, distribution, and research sectors, with detailed financial and competitive data tracked since 1997 .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMQBIMLDBAWRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185559 | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3166-74-3 | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2C-H HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y262S9PP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation and Subsequent Amination
A classical approach involves a three-step sequence starting with a Friedel-Crafts acylation. In this method, 1,4-dimethoxybenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield α-chloro-2,5-dimethoxyacetophenone. The intermediate undergoes amination with hexamethylenetetramine (urotropine) under reflux conditions, followed by acidic hydrolysis to produce the corresponding α-amino ketone. Final reduction using zinc amalgam (Zn/Hg) in hydrochloric acid affords 2,5-dimethoxyphenethylamine, which is precipitated as the hydrochloride salt. This method achieves a moderate yield of 60–65%, with impurities arising from incomplete reduction or over-alkylation.
Nitroalkene Reduction Pathway
An alternative route utilizes nitroalkene intermediates. 2,5-Dimethoxybenzaldehyde is condensed with nitromethane in the presence of ammonium acetate to form β-nitrostyrene derivatives (e.g., 2,5-dimethoxy-β-nitrostyrene). Catalytic hydrogenation with palladium-on-carbon (Pd/C) or Raney nickel under hydrogen gas reduces the nitro group to an amine. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. This method, while efficient, requires careful control of hydrogenation conditions to prevent over-reduction or debenzylation.
Modern Methodologies
Trifluoroacetamide Protection Strategy
A streamlined synthesis reported by Märcher-Rørsted et al. (2021) avoids toxic reagents like hydrazine. The primary amine of 2,5-dimethoxyphenethylamine (2C-H) is protected as a trifluoroacetamide using trifluoroacetic anhydride (TFAA), achieving near-quantitative yields. The protected intermediate undergoes formylation via Rieche conditions (HCOOH/PCl₃), followed by cyanation with hydroxylamine-O-sulfonic acid. Deprotection using sodium borohydride (NaBH₄) in methanol regenerates the free amine, which is isolated as the hydrochloride salt. This five-step sequence improves overall yield to 37% while reducing reaction times.
Reductive Amination Optimization
Recent advances employ reductive amination to bypass nitro intermediates. 2,5-Dimethoxyphenethylamine is reacted with formaldehyde or alkyl halides in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds under mild conditions (room temperature, 12–24 hours), with HCl gas introduced to precipitate the hydrochloride salt. This method minimizes side products and achieves yields exceeding 75%.
Industrial-Scale Production
Continuous Flow Synthesis
Patent CN101311162B discloses a continuous flow system for large-scale production. The Friedel-Crafts acylation step is conducted in a tubular reactor with AlCl₃ immobilized on silica gel, enhancing catalyst recovery and reducing waste. The subsequent amination and reduction steps are integrated into a single flow module, achieving a throughput of 10 kg/day with 98% purity.
Solvent and Catalyst Optimization
Industrial protocols prioritize green chemistry principles. Ethanol-water mixtures replace traditional solvents like dichloromethane (DCM), reducing environmental impact. Catalysts such as iron(III) chloride (FeCl₃) and bismuth triflate (Bi(OTf)₃) are employed for Friedel-Crafts reactions, offering higher regioselectivity and lower toxicity compared to AlCl₃.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Byproduct Mitigation
Incomplete reduction of nitro intermediates generates nitroso derivatives, which are removed via recrystallization from methanol-HCl mixtures. Over-alkylation in reductive amination is suppressed by stoichiometric control of formaldehyde and low-temperature conditions (0–5°C).
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxyphenethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to different amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenethylamines and their derivatives, which can have different pharmacological properties .
Scientific Research Applications
2,5-Dimethoxyphenethylamine hydrochloride has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 2,5-Dimethoxyphenethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and changes in perception, mood, and cognition . The compound’s effects are mediated through the activation of intracellular signaling pathways and modulation of synaptic transmission .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural and regulatory differences between 2,5-dimethoxyphenethylamine hydrochloride and analogous compounds:
| Compound | Molecular Formula | Molecular Weight | Substituents | Psychoactive | Regulatory Status | Primary Use |
|---|---|---|---|---|---|---|
| 2,5-Dimethoxyphenethylamine HCl | C₁₀H₁₅NO₂·HCl | 217.69 g/mol | 2,5-OCH₃ | Yes (metabolite) | Controlled (varies by jurisdiction) | Chemical Intermediate |
| 2C-I HCl (4-iodo derivative) | C₁₀H₁₃INO₂·HCl | 354.04 g/mol | 2,5-OCH₃, 4-I | Yes | Schedule I (US) | Research/Forensic |
| 2,5-DMA HCl (α-methyl derivative) | C₁₁H₁₇NO₂·HCl | 231.7 g/mol | 2,5-OCH₃, α-CH₃ | Yes | Schedule I (US) | Research/Forensic |
| Dopamine HCl | C₈H₁₁NO₂·HCl | 189.64 g/mol | 3,4-OH | No (endogenous) | Not controlled | Neurotransmitter |
Key Observations :
- Substituent Effects : The addition of a 4-iodo group in 2C-I HCl enhances lipophilicity and serotonin receptor (5-HT₂A) binding affinity compared to 2,5-dimethoxyphenethylamine HCl, increasing its psychoactive potency .
- α-Methyl Group : 2,5-DMA HCl (an amphetamine) has a methyl group on the ethylamine sidechain, prolonging its duration of action by resisting enzymatic degradation .
- Hydroxyl vs. Methoxy: Dopamine HCl’s 3,4-hydroxyl groups enable endogenous neurotransmitter activity, contrasting with the methoxy-substituted analogs’ synthetic psychoactive effects .
Pharmacological and Toxicological Profiles
- Psychoactivity: 2,5-Dimethoxyphenethylamine HCl is a metabolite of NBOMe compounds, contributing to their toxicity by interacting with serotonin receptors . 2C-I HCl exhibits 10–100x higher potency than non-halogenated analogs due to halogen-induced receptor affinity . 2,5-DMA HCl’s α-methyl group enhances CNS penetration, leading to prolonged stimulant effects .
- Toxicity : NBOMe compounds are associated with severe toxicity (e.g., seizures, hyperthermia), partly due to 2,5-dimethoxyphenethylamine metabolites . In contrast, dopamine’s toxicity is linked to overdose in clinical settings (e.g., arrhythmias) .
Research Findings and Critical Analysis
- Structure-Activity Relationship (SAR): Methoxy Positioning: 2,5-substitution optimizes receptor binding; 4-substitution (e.g., iodine in 2C-I) enhances potency . Sidechain Modifications: α-methylation (as in 2,5-DMA) increases metabolic stability, while hydroxylation (dopamine) enables endogenous signaling .
- Synthetic Accessibility : 2,5-Dimethoxyphenethylamine HCl’s Zn/Hg reduction method is cost-effective but raises environmental concerns due to mercury use .
Biological Activity
2,5-Dimethoxyphenethylamine hydrochloride (also known as 2C-H) is a compound of significant interest within the realm of psychoactive substances, particularly due to its interaction with serotonin receptors. This article delves into its biological activity, pharmacological properties, and relevant case studies, providing a comprehensive overview based on diverse sources.
2,5-Dimethoxyphenethylamine is characterized by its methoxy groups at the 2 and 5 positions of the phenethylamine backbone. This structural configuration is crucial for its activity as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. The compound's interaction with these receptors is believed to mediate various psychoactive effects, including alterations in mood, perception, and cognition.
Receptor Activity
Research indicates that 2,5-Dimethoxyphenethylamine exhibits selective agonist activity at the 5-HT2A receptor compared to other serotonin receptors. The potency and efficacy of this compound have been evaluated through various assays:
| Receptor Type | EC50 (nM) | Rmax (%) | Activity |
|---|---|---|---|
| 5-HT2A | 8.49 | 92 | Full Agonist |
| 5-HT2C | >50 | 0-20 | Weak Agonist |
These findings suggest that while the compound has strong agonistic properties at the 5-HT2A receptor, its activity at the 5-HT2C receptor is significantly lower, indicating a potential for selective therapeutic applications targeting specific serotonin-mediated pathways .
Toxicological Studies
In vitro studies have assessed the cytotoxic effects of various phenethylamines, including 2C-H. The compound displayed relatively low cytotoxicity compared to other analogs:
| Compound | EC50 (µM) | Toxicity Profile |
|---|---|---|
| 2C-H | 425.9 | Low Cytotoxicity |
| 4-Bromo-2C-H (2C-B) | 32.82 | High Cytotoxicity |
The results indicate that while some derivatives exhibit higher toxicity, 2C-H remains within safer limits for potential therapeutic use .
Clinical Observations
A notable case involved a patient who experienced severe psychological symptoms after using a compound related to the 2C family. The patient presented with visual hallucinations and euphoria following ingestion of an illicit substance containing elements similar to those found in 2C compounds. This case underscores the importance of recognizing the potential psychological impacts associated with these substances:
Q & A
Q. What are the established synthetic routes for 2,5-Dimethoxyphenethylamine hydrochloride, and how can reaction conditions be optimized for higher yields?
A common method involves reducing 2,5-dimethoxy-β-nitrostyrene using zinc powder and a trace of mercury as a catalyst under acidic conditions (65–70°C), yielding 60% of the target compound . Optimization strategies include:
- Catalyst alternatives : Testing non-toxic reducing agents (e.g., LiAlH₄) to replace Zn/Hg.
- Temperature control : Maintaining 65–70°C to balance reaction rate and side-product formation.
- Solvent selection : Using methanol or ethanol to enhance solubility and reduce byproducts.
- Stepwise purification : Employing recrystallization in HCl/methanol for improved purity .
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Key methods include:
- UV/Vis spectroscopy : λmax at 227 nm for preliminary identification .
- High-Performance Liquid Chromatography (HPLC) : Quantifying purity (≥98%) with reverse-phase columns and UV detection.
- Mass Spectrometry (MS) : Confirming molecular weight (231.7 g/mol) and fragmentation patterns.
- Nuclear Magnetic Resonance (NMR) : Resolving methoxy (-OCH₃) and ethylamine (-CH₂CH₂NH₂) groups in the structure .
Q. What are the critical safety protocols for handling and storing this compound in laboratory settings?
- Storage : Maintain at -20°C in airtight, light-resistant containers to ensure stability ≥5 years .
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and N95 respirators to avoid inhalation or skin contact .
- Emergency measures : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels.
- Ventilation : Conduct synthesis in fume hoods to mitigate exposure to HCl fumes .
Advanced Research Questions
Q. How do researchers design experiments to investigate interactions between this compound and monoamine oxidase (MAO) enzymes?
- In vitro assays : Incubate the compound with recombinant human MAO-A/MAO-B isoforms and measure enzyme activity via spectrophotometric detection of H₂O₂ or ammonia byproducts.
- Kinetic analysis : Determine inhibition constants (Ki) using Lineweaver-Burk plots to assess competitive/non-competitive binding .
- Structural modeling : Perform molecular docking studies to predict binding sites and guide mutagenesis experiments .
Q. What methodological approaches are recommended for validating the purity of this compound in compliance with analytical standards?
- Batch-specific analysis : Use certificates of analysis (CoA) to verify purity (≥98%) via HPLC-UV and MS .
- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to assess shelf-life and identify degradation products.
- Cross-validation : Compare results across multiple techniques (e.g., NMR, FT-IR) to confirm structural consistency .
Q. What regulatory considerations must be addressed when conducting pharmacological research on Schedule I compounds like this compound?
- Licensing : Obtain DEA Schedule I research licenses for synthesis, storage, and handling in the U.S. .
- Documentation : Maintain detailed logs of inventory, usage, and disposal to comply with Controlled Substances Act requirements.
- Ethical review : Submit protocols to institutional review boards (IRBs) for studies involving animal or human-derived tissues .
Q. How can researchers resolve contradictions in reported synthetic yields of this compound across different methodologies?
- Parameter optimization : Systematically vary reaction time, temperature, and reducing agents (e.g., Zn vs. LiAlH₄) to identify yield-limiting factors .
- Byproduct analysis : Use GC-MS to detect intermediates (e.g., nitro derivatives) that reduce efficiency.
- Reproducibility testing : Replicate methods under controlled conditions to isolate variables (e.g., catalyst purity, solvent grade) .
Q. What strategies are effective for studying the metabolic stability and degradation pathways of this compound?
- In vitro metabolism : Incubate with liver microsomes or hepatocytes to identify phase I/II metabolites via LC-MS/MS.
- Isotope labeling : Use <sup>13</sup>C or <sup>2</sup>H isotopes to trace demethylation or oxidation pathways.
- Environmental simulation : Expose the compound to UV light or varying pH levels to model abiotic degradation .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
